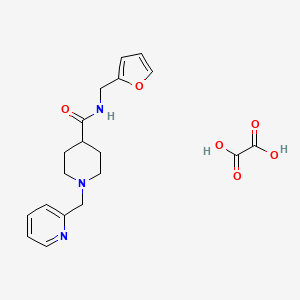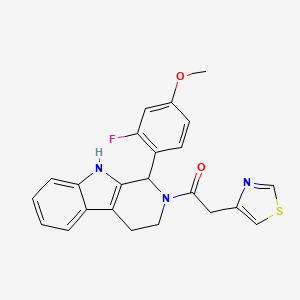![molecular formula C16H26N4O B6015195 5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine, commonly known as EIPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EIPMA is a small molecule inhibitor that selectively targets certain enzymes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
EIPMA selectively targets specific enzymes involved in various biological processes, such as angiogenesis, inflammation, and cell growth. By inhibiting the activity of these enzymes, EIPMA can disrupt these processes and potentially halt the progression of certain diseases.
Biochemical and Physiological Effects:
EIPMA has been shown to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer research, EIPMA has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammation research, EIPMA has been shown to reduce the production of certain cytokines, which play a role in the inflammatory response. In neurodegenerative disorders, EIPMA has been shown to protect neurons from oxidative stress and potentially slow the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EIPMA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. However, one limitation is that the effects of EIPMA can vary depending on the specific disease being studied, and further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on EIPMA. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more specific inhibitors that target specific enzymes involved in certain diseases. Additionally, further research is needed to fully understand the potential side effects and limitations of EIPMA in clinical settings.
Méthodes De Synthèse
The synthesis of EIPMA involves several steps, including the reaction of 2-bromo-5-nitropyridine with 3-ethyl-4-isopropyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by reacting the intermediate compound with N-methylamine.
Applications De Recherche Scientifique
EIPMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, EIPMA has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis. Inflammation research has shown that EIPMA can reduce inflammation by inhibiting the production of certain cytokines. In neurodegenerative disorders, EIPMA has been shown to protect neurons from damage caused by oxidative stress.
Propriétés
IUPAC Name |
(3-ethyl-4-propan-2-ylpiperazin-1-yl)-[6-(methylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-5-14-11-19(8-9-20(14)12(2)3)16(21)13-6-7-15(17-4)18-10-13/h6-7,10,12,14H,5,8-9,11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWUALVQYYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

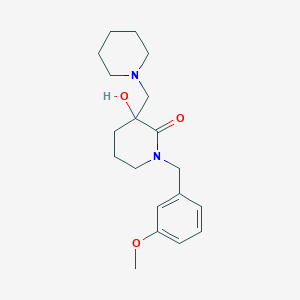

![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
![6-benzyl-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6015156.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)
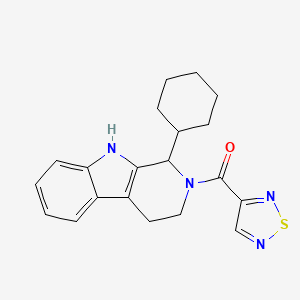
![7'-amino-1-benzyl-2'-(methylthio)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6015177.png)
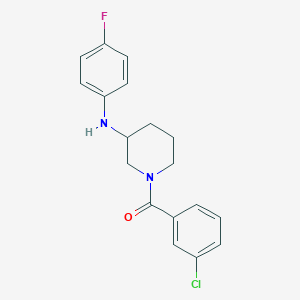
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
